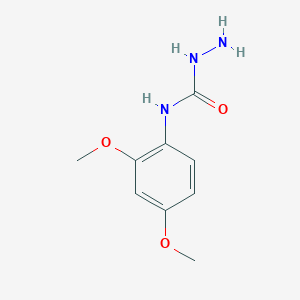
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
描述
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2,4-dimethoxyphenyl ring, which imparts specific chemical reactivity and biological activity.
作用机制
Target of Action
The primary target of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide is bacterial RNA polymerase (RNAP) . This enzyme is crucial for the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of the RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of bacterial RNAP by this compound affects the transcription process in bacteria . This disruption in the transcription process prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s interaction with bacterial rnap suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis in bacteria, leading to a halt in protein production . This results in the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . .
生化分析
Biochemical Properties
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. It interacts with enzymes such as bacterial RNA polymerase, inhibiting its activity and thereby affecting the synthesis of RNA in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The interaction with bacterial RNA polymerase involves binding to the switch region of the enzyme, which is crucial for its inhibitory action .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA polymerase, leading to a reduction in RNA synthesis and subsequent bacterial growth . This compound has shown cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent . Additionally, it affects cell signaling pathways and gene expression by interfering with the transcription process in bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, which is essential for its function . This binding inhibits the activity of RNA polymerase, preventing the synthesis of RNA and ultimately leading to the inhibition of bacterial growth . Molecular docking studies have revealed that the interaction with the switch region is crucial for the compound’s inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against bacterial RNA polymerase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent antimicrobial activity at specific dosages, with higher doses leading to increased cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of bacterial growth . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of bacterial RNA polymerase. The compound interacts with enzymes and cofactors involved in RNA synthesis, affecting the metabolic flux and levels of metabolites in bacterial cells . This interaction disrupts the normal metabolic processes in bacteria, leading to the inhibition of growth and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments where it exerts its inhibitory effects . The localization and accumulation of the compound are crucial for its antimicrobial activity, as it needs to reach the target enzyme, bacterial RNA polymerase, to inhibit its function .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cells, where it targets the RNA polymerase enzyme . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may play a role in directing the compound to specific compartments or organelles within the bacterial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazone intermediate. This intermediate is then treated with an appropriate carboxylating agent, such as ethyl chloroformate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
科学研究应用
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazinecarboxamide derivatives and 2,4-dimethoxyphenyl-based compounds. Examples include:
- N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide derivatives with different substituents on the hydrazinecarboxamide group.
- 2,4-dimethoxyphenyl hydrazones and their derivatives .
Uniqueness
This compound is unique due to its specific combination of the 2,4-dimethoxyphenyl ring and the hydrazinecarboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new antibacterial agents .
属性
IUPAC Name |
1-amino-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVWICCUHAJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376963 | |
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853097-58-2 | |
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



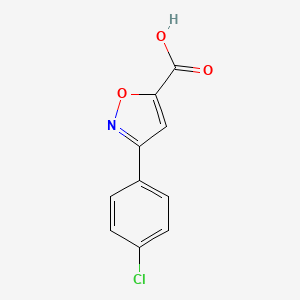
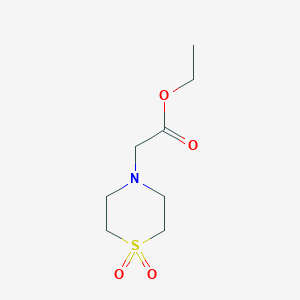
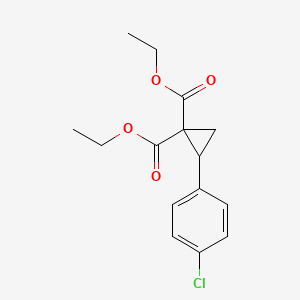
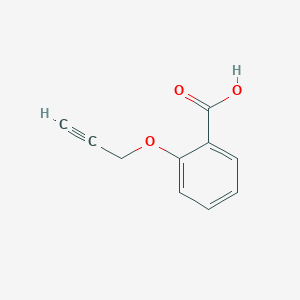
![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)
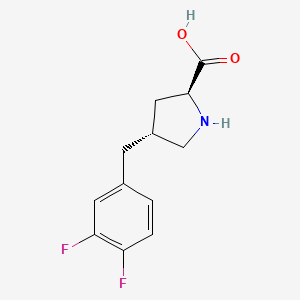
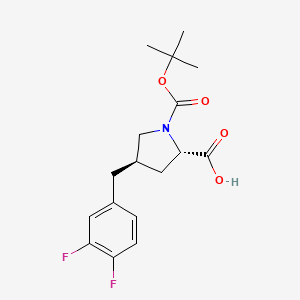



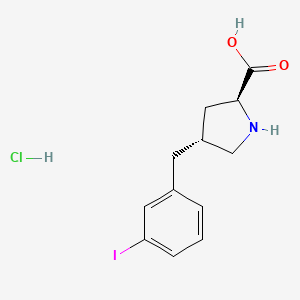
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
